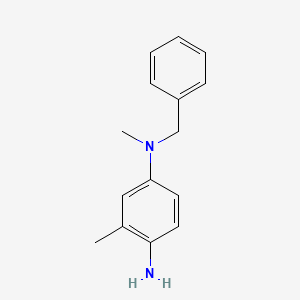
N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine
Overview
Description
N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C15H18N2 It is a derivative of benzene, featuring a benzyl group and two methyl groups attached to the nitrogen atoms of a benzene-1,4-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine typically involves the following steps:
Starting Materials:
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: Benzene-1,4-diamine is dissolved in a suitable solvent, such as ethanol or methanol. Benzyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The product is isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Stirring: Continuous stirring and temperature control are maintained to ensure uniform reaction conditions.
Automated Systems: Automated systems are employed for the addition of reactants and monitoring of reaction parameters.
Purification: Industrial purification methods, such as distillation and crystallization, are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine: Similar structure with a different substitution pattern.
N1,N1-Dimethylbenzene-1,4-diamine: Lacks the benzyl group, leading to different chemical properties.
N1-Benzyl-N3,N3-diethylpropane-1,3-diamine: Different alkyl substitution on the nitrogen atoms.
Uniqueness
N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-N-benzyl-4-N,2-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-12-10-14(8-9-15(12)16)17(2)11-13-6-4-3-5-7-13/h3-10H,11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTLBNWDVMHJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


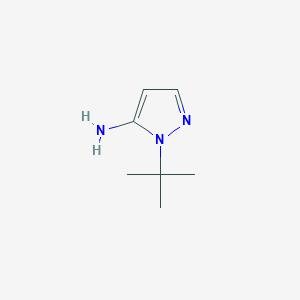
![1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1438628.png)
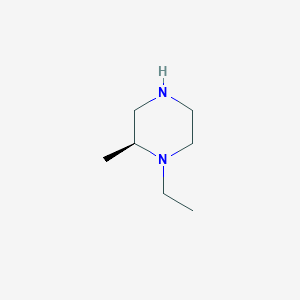
![1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438633.png)
![1-(2-aminoethyl)-N-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438634.png)
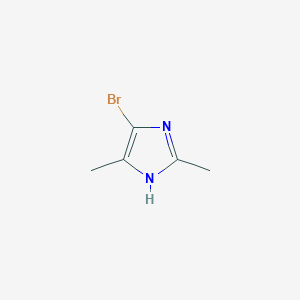
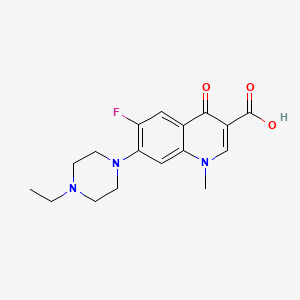
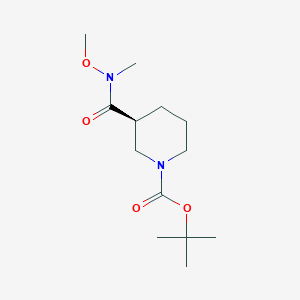
![N-(benzo[d]thiazol-2-ylmethyl)acetamide](/img/structure/B1438641.png)
![8-Methylpyrido[2,3-b]pyrazine](/img/structure/B1438642.png)
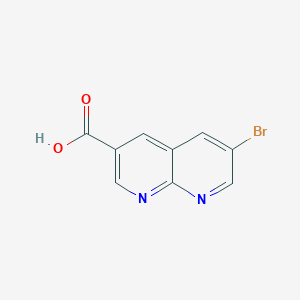

![1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438645.png)

